molecular formula C24H25N3O3S2 B2926246 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 683261-26-9

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2926246
CAS No.: 683261-26-9
M. Wt: 467.6
InChI Key: TUUFEZOZJFTXNW-UHFFFAOYSA-N
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Description

This compound belongs to a class of naphthothiazole-based methanimidamide derivatives designed as inhibitors of Mycobacterium tuberculosis (Mtb) methionine aminopeptidases (MtMetAPs), specifically isoforms 1a and 1c . The structure comprises a naphtho[1,2-d]thiazole core linked to a benzamide moiety via a sulfonyl group bearing a 3-methylpiperidine substituent. Its synthesis typically involves multi-step protocols starting from tetralone derivatives, employing reagents like thiourea and iodine for thiazole ring formation, followed by functionalization with sulfonyl and benzamide groups . The compound’s structural complexity is validated by NMR (¹H and ¹³C), HRMS, and HPLC purity (>95%) .

MtMetAPs are essential for bacterial protein maturation, making them attractive targets for anti-tuberculosis (TB) drug development.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-22-20-7-3-2-6-17(20)10-13-21(22)31-24/h2-3,6-9,11-12,16H,4-5,10,13-15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUFEZOZJFTXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline, which is then reacted with other reagents to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The naphthothiazole moiety can intercalate with DNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is part of a broader series of naphthothiazole derivatives with modifications on the A-ring (naphthothiazole) and B-ring (benzamide or related groups). Key analogs and their distinguishing features are summarized below:

Compound Name / ID Structural Modifications Enzymatic IC₅₀ (MtMetAP1a / 1c) MIC (Mtb) Key Observations References
Target Compound 3-methylpiperidine sulfonyl, benzamide linker Not explicitly reported Not tested High molecular weight (affects permeability); stable under culturing conditions
4c Unsubstituted A-ring 0.21 µM / 0.20 µM >50 µg/mL Parent hit from HTS; tautomer 4c-2 dominates in solution
4b (8-methoxy-A-ring) 8-methoxy substitution 0.14 µM / 0.15 µM >50 µg/mL Enhanced enzyme affinity but poor MIC due to efflux
4h (benzoxepine-B-ring) Benzoxepine ring substitution 0.08 µM / 0.07 µM 18.5 µg/mL Best-in-class enzymatic inhibition; moderate Mtb growth suppression
4k (6,7-dimethoxy-A-ring) 6,7-dimethoxy substitution 0.12 µM / 0.10 µM >50 µg/mL Improved solubility but no MIC improvement
4e (4-methylpiperazine) 4-methylpiperazine sulfonyl Not reported Not tested Higher polarity but reduced target engagement vs. 3-methylpiperidine

Key Findings from SAR Studies:

Bulkier substituents (e.g., benzoxepine in 4h) improve inhibition but introduce synthetic complexity .

B-Ring and Linker Modifications: The sulfonyl group in the target compound improves stability compared to morpholine or dimethylamino analogs . Piperidine vs.

Tautomerism and Stability :

  • Methanimidamide derivatives like 4c exist as tautomers; the N’-hydroxy form (4c-2) is dominant in solution and critical for MetAP binding .
  • The target compound’s sulfonyl group prevents tautomerism, which may reduce off-target interactions .

Physicochemical and Pharmacokinetic Profiles:

  • Molecular Weight : The target compound (~500 Da) exceeds Lipinski’s rule, correlating with poor permeability .
  • LogP : Estimated LogP of 3.2 (vs. 2.8 for 4c), indicating moderate lipophilicity but suboptimal for TB drug candidates .
  • Stability : Resistant to degradation under Mtb culture conditions, unlike simpler amines .

Biological Activity

The compound 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (ChemDiv Compound ID: 4554-0328) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies.

Chemical Structure

The compound features a complex structure that includes:

  • A naphtho[1,2-d][1,3]thiazole core.
  • A sulfonyl group attached to a 3-methylpiperidine moiety.
  • A benzamide functionality.

The molecular formula is C24H25N3O3S2C_{24}H_{25}N_{3}O_{3}S_{2} with a molecular weight of approximately 455.5 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest it may inhibit certain cancer cell lines by interfering with specific signaling pathways.
  • Anti-inflammatory Effects : The sulfonyl group enhances its interaction with inflammatory mediators, potentially reducing inflammation.
  • Antimicrobial Properties : Some derivatives of similar structures have shown effectiveness against bacterial and fungal strains.

The proposed mechanism of action involves:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors involved in cancer progression and inflammation.
  • Signal Modulation : It may modulate signaling pathways that are critical for cell proliferation and survival .

Anticancer Studies

A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)20.0

Anti-inflammatory Activity

In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results showed a marked reduction in TNF-alpha and IL-6 levels in treated cells compared to controls .

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-alpha1507550
IL-62008060

Antimicrobial Evaluation

The antimicrobial activity was assessed against various pathogens using the disk diffusion method. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans20

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